2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide
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Overview
Description
2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide is a synthetic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features an adamantane core, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and materials science.
Mechanism of Action
If you have access to a research facility, you might consider conducting in vitro and in vivo studies to learn more about this compound. Please remember to follow all ethical guidelines and safety procedures if you decide to do so.
Adamantane derivatives have been studied for their potential use in medicine, and some have been found to have antiviral, anti-amyloid, and other activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide typically involves the reaction of adamantanecarboxylic acid with suitable amines and phenyl derivatives. One common method involves the alkylation of adamantanecarboxylic acid with enamides, followed by subsequent reactions to introduce the diphenylpropanamide moiety . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The adamantane core allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioactivity.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza.
N-(adamantan-1-yl)-2-chloroacetamide: Used in the synthesis of various biologically active compounds.
Adamantane-derived Schiff bases: Exhibiting diverse therapeutic activities, including anti-inflammatory and anticancer effects.
Uniqueness
2-[(adamantan-1-yl)formamido]-N,3-diphenylpropanamide stands out due to its combination of the adamantane core with diphenylpropanamide, providing a unique structural framework that enhances its stability and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-anilino-1-oxo-3-phenylpropan-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-24(27-22-9-5-2-6-10-22)23(14-18-7-3-1-4-8-18)28-25(30)26-15-19-11-20(16-26)13-21(12-19)17-26/h1-10,19-21,23H,11-17H2,(H,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAJEGDZVOBWKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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